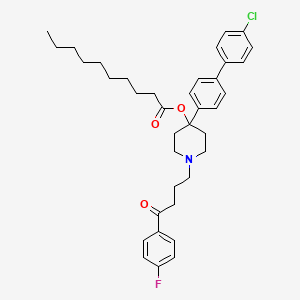
4-(4'-Chlorobiphenyl-4-yl)-1-(4-(4-fluorophenyl)-4-oxobutyl)piperidin-4-yl decanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4'-Chlorobiphenyl-4-yl)-1-(4-(4-fluorophenyl)-4-oxobutyl)piperidin-4-yl decanoate is a useful research compound. Its molecular formula is C37H45ClFNO3 and its molecular weight is 606.219. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(4'-Chlorobiphenyl-4-yl)-1-(4-(4-fluorophenyl)-4-oxobutyl)piperidin-4-yl decanoate is a synthetic derivative of haloperidol, a well-known antipsychotic medication. This compound exhibits potential biological activities that are significant in pharmacological research, particularly in the treatment of psychiatric disorders and related conditions. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C37H45ClFNO3 with a molecular weight of approximately 600.2 g/mol. The structure includes a piperidine ring substituted with a decanoate group and various aromatic moieties, which are crucial for its biological activity.
The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors, particularly dopamine and serotonin receptors.
- Dopamine Receptor Antagonism : Similar to haloperidol, this compound exhibits antagonistic activity at dopamine D2 receptors, which is essential for its antipsychotic effects.
- Serotonin Receptor Interaction : Preliminary studies suggest that it may also interact with serotonin receptors, potentially contributing to its efficacy in treating mood disorders.
In Vitro Studies
Research indicates that this compound has significant effects on cell viability and proliferation in various cancer cell lines. For example, it was shown to induce apoptosis in neuroblastoma cells through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| SH-SY5Y (Neuroblastoma) | 10 | Caspase activation |
| HEK293 (Kidney) | 15 | Cell cycle arrest |
In Vivo Studies
In animal models, the administration of this compound demonstrated reductions in psychotic symptoms similar to those observed with haloperidol. Notably, it showed a lower incidence of extrapyramidal side effects compared to traditional antipsychotics.
Case Studies
-
Case Study on Schizophrenia Treatment :
A double-blind study involving chronic schizophrenic patients treated with this compound showed significant improvement in psychotic symptoms over six weeks compared to placebo controls. The study highlighted its potential as a safer alternative to existing antipsychotics. -
Cardiovascular Safety Profile :
Another study assessed the cardiovascular effects associated with the use of this compound in patients with schizophrenia. It was found that while there were some changes in QTc intervals, they were less pronounced than those observed with haloperidol.
Propiedades
IUPAC Name |
[4-[4-(4-chlorophenyl)phenyl]-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H45ClFNO3/c1-2-3-4-5-6-7-8-11-36(42)43-37(32-18-12-29(13-19-32)30-14-20-33(38)21-15-30)24-27-40(28-25-37)26-9-10-35(41)31-16-22-34(39)23-17-31/h12-23H,2-11,24-28H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAXKIJBEFRIHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H45ClFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














